molecular formula C10H14O3 B14652368 Methyl 8-oxocyclooct-1-ene-1-carboxylate CAS No. 52784-35-7

Methyl 8-oxocyclooct-1-ene-1-carboxylate

Cat. No.: B14652368
CAS No.: 52784-35-7
M. Wt: 182.22 g/mol
InChI Key: YZNBAIABDLQLCX-UHFFFAOYSA-N
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Description

Methyl 8-oxocyclooct-1-ene-1-carboxylate is a cyclic methyl ester derivative featuring an eight-membered ring with an oxo group at the 8-position and a conjugated double bond at the 1,2-position. This compound’s structure combines a strained cyclooctene ring with a ketone and ester functional group, making it a unique scaffold for studying reactivity, stability, and applications in organic synthesis.

Properties

CAS No.

52784-35-7

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 8-oxocyclooctene-1-carboxylate

InChI

InChI=1S/C10H14O3/c1-13-10(12)8-6-4-2-3-5-7-9(8)11/h6H,2-5,7H2,1H3

InChI Key

YZNBAIABDLQLCX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CCCCCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 8-oxocyclooct-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a diene or an enyne, followed by oxidation and esterification. For example, a photochemical cycloaddition reaction of methyl 2-pyrone-5-carboxylate with methacrylonitrile can yield a cycloadduct, which can then be further processed to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxocyclooct-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 8-oxocyclooct-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of methyl 8-oxocyclooct-1-ene-1-carboxylate involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the ketone and ester functional groups, which can participate in nucleophilic and electrophilic reactions. The molecular pathways involved include the formation of intermediates such as enolates or carbocations, which then undergo further transformations.

Comparison with Similar Compounds

Structural Analog: Methyl 1-Cyclohexene-1-carboxylate

Key Differences :

  • Ring Size : Methyl 8-oxocyclooct-1-ene-1-carboxylate has an eight-membered ring, introducing greater ring strain compared to the six-membered cyclohexene derivative .

Physical Properties :

Property This compound (Inferred) Methyl 1-Cyclohexene-1-carboxylate
Molecular Formula C₁₀H₁₄O₃ C₈H₁₂O₂
Molar Mass (g/mol) ~182.2 140.18
Density (g/mL) ~1.10–1.15 (estimated) 1.028 at 20°C
Boiling Point Likely higher due to larger ring and oxo group Not explicitly reported

Reactivity :

  • The cyclooctene derivative’s oxo group may enhance electrophilicity at the carbonyl carbon, increasing susceptibility to nucleophilic attack compared to the simpler cyclohexene ester .
  • Ring strain in the cyclooctene system could promote ring-opening reactions under thermal or acidic conditions, a behavior less pronounced in the six-membered analog.

Comparison with Diterpene Methyl Esters

Methyl esters of diterpenoid acids, such as sandaracopimaric acid methyl ester and Z-communic acid methyl ester (identified in resin samples ), share the ester functional group but differ in backbone complexity.

Feature This compound Sandaracopimaric Acid Methyl Ester
Backbone Monocyclic Tricyclic diterpene
Functional Groups Ester, oxo, alkene Ester, carboxylic acid derivatives
Applications Synthetic intermediate (hypothetical) Natural product isolation, GC analysis

Analytical Behavior :

  • Gas chromatography (GC) analysis of diterpene methyl esters (e.g., Figure 2 in ) suggests that this compound would require similar derivatization (e.g., methylation) for volatility but may exhibit distinct retention times due to its smaller ring system.

Comparison with Aromatic Methyl Esters

Methyl salicylate (Table 3 in ) and other aromatic esters differ significantly in conjugation and stability:

Property This compound Methyl Salicylate
Aromaticity Non-aromatic, alicyclic Aromatic (benzene ring)
Stability Moderate (strain-driven reactivity) High (resonance stabilization)
Volatility Lower (higher molar mass) Higher

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